(2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine
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Description
Scientific Research Applications
Synthesis and Chemical Properties
Large-Scale Synthesis Techniques : A study focused on the synthesis of bioactive molecules including pyrrolidin-3-ol, an intermediate useful for various compounds, using 1,3-dipolar cycloaddition reactions. This method is relevant for synthesizing compounds similar to (2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine (Kotian et al., 2005).
Enantioselective Reactions : Research on the enantioselective Michael reactions of secondary enaminoesters yielding pyrrolidine derivatives, which is crucial in synthesizing structurally related compounds (Revial et al., 2000).
Catalysis and Reaction Mechanisms
Catalysis in Pyrrolidine Synthesis : A study demonstrating the use of gold and silver catalysis for efficient synthesis of pyrrolidines, highlighting the potential for catalytic methods in creating compounds like (2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine (Rao & Chan, 2008).
Nitrile Anion Cyclization : Investigation into nitrile anion cyclization for synthesizing pyrrolidines, a key technique relevant to similar complex organic compounds (Chung et al., 2005).
Stereochemistry and Enantioselectivity
Asymmetric Syntheses : Research on the highly enantioselective syntheses of Boc-pyrrolidines, emphasizing the importance of stereochemistry in synthesizing compounds like (2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine (Wu, Lee, & Beak, 1996).
Three-Component Reaction Synthesis : Exploration of Yb(OTf)3 catalyzed three-component reactions for pyrrolidine synthesis, important for constructing complex molecular architectures (Carson & Kerr, 2005).
Advanced Synthesis Techniques and Applications
Key Intermediate in Antibiotic Synthesis : The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as a key intermediate for antibiotic development, highlighting applications in pharmaceuticals (Fleck et al., 2003).
Photocatalytic [3+2] Cycloaddition for Pyrrolidine Synthesis : A method involving photocatalytic cycloaddition for synthesizing diverse pyrrolidine rings, showing the potential for light-mediated chemical synthesis (Amador, Sherbrook, & Yoon, 2019).
properties
IUPAC Name |
(2R,3S)-1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-17-12-4-2-3-10(9-12)14-13(15)7-8-16(14)11-5-6-11/h2-4,9,11,13-14H,5-8,15H2,1H3/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCNFGRZOJOWPW-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(CCN2C3CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2[C@H](CCN2C3CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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